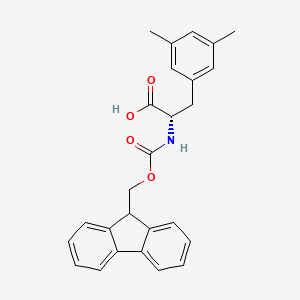
4-(4-Boc-aminophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-(4-Boc-aminophenoxy)piperidine” is a chemical compound with the molecular formula C16H24N2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(4-Boc-aminophenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring through an ether linkage, with a Boc-protected amino group on the phenyl ring .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Boc-aminophenoxy)piperidine” include a molecular weight of 292.37 . More specific properties like melting point, boiling point, and density are not available in the retrieved data.Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(4-piperidin-4-yloxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-4-6-13(7-5-12)20-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZCCEXZBZGAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)
![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)
